molecular formula C30H35ClN4O2 B605072 AAPK-25 CAS No. 2247919-28-2

AAPK-25

Cat. No.: B605072
CAS No.: 2247919-28-2
M. Wt: 519.086
InChI Key: FOMOXWWUGIIVIV-UHFFFAOYSA-N
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Preparation Methods

AAPK-25 is synthesized through a series of chemical reactions involving naphthalene-based compounds. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

AAPK-25 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: this compound can undergo substitution reactions where specific substituents are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

AAPK-25 has a wide range of scientific research applications, including:

Mechanism of Action

AAPK-25 exerts its effects by selectively inhibiting Aurora kinases (A, B, and C) and Polo-like kinases (PLK1, PLK2, and PLK3). These kinases are essential for the regulation of the G2/M phase of the cell cycle. By inhibiting these kinases, this compound induces mitotic arrest, leading to apoptosis. The molecular targets include the active sites of these kinases, and the pathways involved are primarily related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

AAPK-25 is unique in its dual inhibition of both Aurora and Polo-like kinases. Similar compounds include:

    VX-680: An Aurora kinase inhibitor with a different selectivity profile.

    BI 2536: A Polo-like kinase inhibitor with distinct inhibitory properties.

    MLN8237: Another Aurora kinase inhibitor with a different mechanism of action.

Compared to these compounds, this compound offers a broader spectrum of kinase inhibition, making it a versatile tool in cancer research .

Properties

CAS No.

2247919-28-2

Molecular Formula

C30H35ClN4O2

Molecular Weight

519.086

IUPAC Name

4-((6-Chloro-2-methoxyacridin-9-yl)methyl)-2-((4-(2-(dimethylamino)ethyl)piperazin-1-yl)methyl)phenol

InChI

InChI=1S/C30H35ClN4O2/c1-33(2)10-11-34-12-14-35(15-13-34)20-22-16-21(4-9-30(22)36)17-26-25-7-5-23(31)18-29(25)32-28-8-6-24(37-3)19-27(26)28/h4-9,16,18-19,36H,10-15,17,20H2,1-3H3

InChI Key

FOMOXWWUGIIVIV-UHFFFAOYSA-N

SMILES

OC1=CC=C(CC2=C(C=C(OC)C=C3)C3=NC4=CC(Cl)=CC=C42)C=C1CN5CCN(CCN(C)C)CC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AAPK-25;  AAPK 25;  AAPK-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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